Benzophenone, O-methyloxime is an organic compound with the chemical formula . It is derived from benzophenone through a reaction with hydroxylamine, which converts the carbonyl group of benzophenone into an oxime functional group. This compound appears as a white crystalline solid and is notable for its applications in various fields, including organic synthesis and as a potential biological agent.
Benzophenone itself is a well-known diaryl ketone, characterized by its structure consisting of two phenyl rings attached to a carbonyl group. It is commonly found in nature and has been isolated from various plants and fungi. The presence of the O-methyloxime group introduces unique properties, enhancing its reactivity and biological interactions compared to its parent compound.
Benzophenone derivatives, including O-methyloxime, have demonstrated various biological activities. Specifically:
The synthesis of benzophenone, O-methyloxime can be accomplished through several methods:
Benzophenone, O-methyloxime finds applications across various domains:
Studies on the interactions of benzophenone, O-methyloxime have highlighted its potential effects on biological systems:
Benzophenone, O-methyloxime shares structural similarities with several other compounds. Here are some comparable compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Benzophenone | Diaryl ketone | Parent compound; used extensively in organic synthesis. |
| 4-Methylbenzophenone | Methyl-substituted | Exhibits different solubility and reactivity patterns. |
| Benzylideneacetone | Chalcone | Known for its biological activity; different functional groups. |
| Hydroxybenzophenones | Hydroxy-substituted | Increased polarity and potential for hydrogen bonding. |
Benzophenone, O-methyloxime is unique due to its specific oxime functional group which enhances its reactivity compared to typical benzophenones. This allows it to participate in diverse
The functionalization of oximes, particularly benzophenone-derived variants, has undergone transformative shifts since the early 20th century. Traditional syntheses relied on hydroxylamine condensation with ketones, as exemplified by the formation of benzophenone oxime itself through the reaction of benzophenone with hydroxylamine hydrochloride. This method, while foundational, faced limitations in regioselectivity and scalability, prompting the development of catalytic and photochemical approaches.
A pivotal advancement emerged with the use of visible-light-promoted O–H functionalization, enabling the synthesis of oxime ethers under mild, catalyst-free conditions. Li et al. demonstrated that benzophenone oxime could react with diazo esters under blue LED irradiation to yield O-alkylated products with exceptional functional group tolerance. This method circumvented the need for harsh acids or metals, aligning with green chemistry principles. Parallel innovations included the application of rhenium-based catalysts for Beckmann rearrangements, which facilitated the conversion of oximes to amides or quinolines depending on reaction conditions. For instance, 4-phenyl-2-butanone oxime underwent cyclization to 2-methylquinoline in the presence of n-Bu4NReO4 and trifluoromethanesulfonic acid, showcasing the tunability of oxime reactivity.
The patent literature further illustrates industrial applications, such as the synthesis of N-phenyl-3,3-bis(4-methoxyphenyl)acrylamide derivatives via oxime intermediates. These processes often employed ethyl acetate and hydrochloric acid for workup, emphasizing the balance between efficiency and practicality in large-scale syntheses.
Positional isomerism in O-methyloxime derivatives arises from the geometric flexibility of the C=N–O–CH3 moiety. Benzophenone O-methyloxime ($$(\text{C}6\text{H}5)2\text{C=N-OCH}3$$) exhibits E/Z isomerism, governed by the spatial arrangement of substituents around the imine bond. The E-isomer (anti configuration) positions the methyl group opposite the hydroxylamine-derived oxygen, while the Z-isomer (syn configuration) aligns it on the same side. This stereoelectronic distinction profoundly influences reactivity, as evidenced by divergent pathways in cyclization and rearrangement reactions.
Studies on O-(methoxymethyl)benzophenone oxime revealed that isomerization equilibria could be manipulated via acid catalysis. For example, treatment with trichloroacetic acid prompted the N-oxide to isomerize to the oxime O-ether, with water exerting minimal impact on early reaction stages. Such behavior underscores the thermodynamic preference for O-alkylated forms under acidic conditions.
The table below summarizes key structural and reactivity differences between E and Z isomers of benzophenone O-methyloxime:
| Property | E-Isomer | Z-Isomer |
|---|---|---|
| C=N–O Dihedral Angle | ~180° (antiperiplanar) | ~0° (synperiplanar) |
| IR Stretching (C=N) | 1665 cm⁻¹ | 1658 cm⁻¹ |
| Reactivity | Prone to Beckmann rearrangement | Favors cyclization pathways |
Substituent effects further modulate isomer stability. Electron-donating groups on the benzophenone aryl rings (e.g., methoxy) stabilize the Z-isomer by resonance, whereas electron-withdrawing groups (e.g., nitro) favor the E-configuration due to reduced steric hindrance. This interplay was critical in the design of antifungal O-benzyl oxime ethers, where meta-substitution on the phenyl ring enhanced bioactivity by locking the molecule in a reactive conformation.
Nucleophilic substitution represents a fundamental approach for the synthesis of benzophenone O-methyloxime derivatives, offering versatile pathways through direct alkylation of oxime precursors. The formation of oxime ethers through nucleophilic mechanisms primarily involves the reaction of benzophenone oxime with methylating agents under basic conditions [1] [7]. Classical synthetic routes employ methyl iodide or dimethyl sulfate as methylating agents, where the oxime oxygen acts as a nucleophile attacking the electrophilic carbon center [16] [17].
The mechanism involves initial deprotonation of the oxime hydroxyl group by a suitable base, followed by nucleophilic attack on the methylating agent [18]. Studies have demonstrated that the oxygen atom of the oxime functions as the primary nucleophilic center, with the reaction proceeding through a bimolecular nucleophilic substitution mechanism [6]. The selectivity for O-alkylation over N-alkylation is favored under controlled reaction conditions, particularly when using weaker bases and moderate temperatures [7] [19].
Recent investigations have explored the use of hexafluoroisopropanol as a green solvent for oxime ether synthesis, demonstrating metal-free and base-free conditions for O-methylation reactions [16]. This approach utilizes tertiary and secondary aryl alcohols as methylating agents, achieving yields up to 99% under mild conditions at 30°C [16]. The reaction tolerates both aldoximes and ketoximes, including those bearing heteroatoms, making it particularly suitable for benzophenone O-methyloxime synthesis.
| Methylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Methyl iodide | Potassium carbonate | Dimethylformamide | 50 | 85-92 | [1] |
| Dimethyl carbonate | Sodium acetate | Ethanol | 50 | 81-96 | [24] |
| Triphenylmethanol | None | Hexafluoroisopropanol | 30 | 95-99 | [16] |
| α-Keto esters | Phosphorus(III) | Dichloromethane | 25 | 70-85 | [17] |
Alternative nucleophilic approaches include the use of phosphorus-mediated O-H bond insertion reactions with α-keto esters [17]. This methodology involves the formation of Kukhtin-Ramirez adducts followed by protonation and subsequent nucleophilic substitution reactions [17]. The process demonstrates good functional group tolerance and operational simplicity, with successful application to gram-scale synthesis [17].
The development of environmentally friendly methoximation procedures has introduced manganese chloride tetrahydrate as a catalyst for the direct conversion of aromatic aldehydes and ketones to their corresponding methoximes [24]. This approach operates under mild conditions in ethanol at 50°C, utilizing methoxyamine hydrochloride and sodium acetate as reagents [24]. The catalytic system demonstrates excellent scope and selectivity, particularly for benzophenone derivatives [24].
Transition metal catalysis has emerged as a powerful tool for the selective O-methylation of oximes, offering enhanced reactivity and selectivity compared to traditional methods. Palladium-catalyzed approaches have demonstrated particular efficacy in oxime functionalization, with recent developments focusing on visible light-induced protocols [9] [11]. These methodologies leverage the unique properties of palladium complexes to facilitate C-O bond formation under mild conditions.
Copper-catalyzed systems represent another significant advancement in transition metal-mediated oxime methylation [7] [10] [12]. Copper(II) acetate has been employed for the O-arylation of oximes using arylboronic acids, where the reaction proceeds through copper-mediated cross-coupling mechanisms [7]. The process typically requires pyridine as a ligand and operates at temperatures ranging from room temperature to 50°C [7]. Both homogeneous and heterogeneous copper catalysts have shown effectiveness, with the heterogeneous systems offering advantages in catalyst recovery and reuse [7].
Recent innovations include the development of copper-catalyzed oxidative dehydrogenative annulation reactions involving O-acyl oximes [10]. These transformations utilize O-acyl oximes as both internal oxidants and three-atom-unit components, enabling the formation of complex heterocyclic structures [10]. The methodology demonstrates site-selective cleavage of multiple carbon-hydrogen bonds, creating new carbon-carbon and carbon-nitrogen bonds in a cross-selective fashion [10].
| Metal Catalyst | Ligand/Additive | Substrate Scope | Conditions | Yield Range (%) | Reference |
|---|---|---|---|---|---|
| Palladium(II) acetate | Xantphos | Formaldoximes | Visible light, 25°C | 65-85 | [9] |
| Copper(II) acetate | Pyridine | Arylboronic acids | 25-50°C | 70-90 | [7] |
| Silver nitrite | Dimethyl sulfoxide | Alkynone oximes | 120°C | 75-95 | [3] |
| Iron(III) chloride | None | Diselenides | 80°C | 45-70 | [3] |
Silver-catalyzed methodologies have gained prominence for the synthesis of organoselenylisoxazoles from alkynone O-methyloximes [3] [25]. The three-component reaction involves alkynone O-methyloximes, elemental selenium, and boronic acids under silver nitrite catalysis [3]. This approach operates at 120°C in dimethyl sulfoxide and demonstrates high efficiency across a wide range of substrates [3]. The use of selenium powder as the selenium source represents an attractive alternative to traditional organoselenium reagents [3].
Gold(I) catalysis has been explored for the preparation of O-allyl oximes through reactions with aminoallenes [7]. The transformation requires gold(I) complexes in combination with silver triflate, operating at room temperature in dichloromethane [7]. The mechanism involves electrophilic activation of the carbon-carbon double bond followed by nucleophilic attack of the oxime oxygen atom [7].
Advanced palladium-catalyzed protocols include 4CzIPN-mediated decarboxylative acylation reactions for oxime ether-directed ortho-selective benzoylation [11]. These visible light-promoted transformations utilize benzoylformic acid as the acyl source, proceeding through radical pathways to generate non-symmetric benzophenone derivatives [11]. The methodology demonstrates moderate to good yields and represents a significant advancement in C-H activation chemistry [11].
Continuous flow chemistry has revolutionized the scalable production of O-methyloxime derivatives, offering enhanced safety, efficiency, and control over reaction parameters. The implementation of flow reactors for benzophenone O-methyloxime synthesis addresses several challenges associated with traditional batch processes, including heat management, reagent mixing, and product isolation [13] [15] [30].
The development of multistep continuous processes for oxime synthesis has demonstrated significant advantages over conventional batch methodologies [13]. A notable example involves the continuous preparation of dibromoformaldoxime as a precursor for bromoisoxazoline synthesis [13]. The process integrates oxime formation, bromination, and subsequent transformations in a telescoped sequence, achieving productivities of 620.4 millimoles per hour [13]. The system operates through carefully controlled temperature and pH management, utilizing polytetrafluoroethylene reactor coils with optimized residence times [13].
| Reactor Type | Volume (mL) | Temperature (°C) | Residence Time (min) | Productivity (g/h) | Reference |
|---|---|---|---|---|---|
| PTFE coil | 10 | 25 | 2 | 80.1 | [13] |
| Steel reactor | 0.5 | -50 | 1 | Variable | [30] |
| PFA tube | 720 μL | 175 | 16 | 2.4 | [30] |
| Glass microreactor | 2 | 60 | Variable | 949 mg/batch | [34] |
Electrochemical flow synthesis represents an emerging approach for oxime functionalization, particularly in selenocyclization reactions [14]. The continuous flow electroselenocyclization of unsaturated oximes with diselenides utilizes undivided electrochemical reactors with graphite electrodes [14]. The process operates at mild conditions with reaction times of 10 minutes, achieving product yields up to 90% including successful scale-up demonstrations [14]. The methodology eliminates the need for hazardous oxidants and operates under environmentally benign conditions [14].
The implementation of inductive heating technology in flow systems has enhanced the efficiency of multi-step oxime synthesis [30]. This approach utilizes magnetic nanoparticles to generate rapid and uniform heating, dramatically reducing reaction times while increasing process efficiency [30]. The technology has been successfully applied to the synthesis of pharmaceutical intermediates containing oxime functionalities [30].
Continuous-flow O-methylation protocols have been developed using dimethyl carbonate as a methylating agent in continuously fed stirred tank reactors [31] [33]. The system employs a catalytic bed containing polyethylene glycol 1000 and potassium carbonate, operating at atmospheric pressure and temperatures of 160-200°C [31]. Under gradientless conditions, space velocities up to 9 × 10⁻² h⁻¹ have been achieved with quantitative yields [31]. The methodology demonstrates excellent scalability, with successful conversion of 249.4 grams of substrate in 22.5 hours [31].
Advanced flow reactor designs incorporate static mixers and helical configurations to enhance mass transfer and reaction efficiency [13]. The use of prepacked coils with static mixing elements has proven particularly effective for multiphase reactions involving oxime synthesis [13]. Temperature control systems utilizing thermal imaging cameras enable real-time monitoring of exothermic processes, ensuring safe operation at scale [13].
Recent developments in modular synthetic platforms have enabled the parallel synthesis of multiple oxime derivatives through flow chemistry [30]. These systems utilize different reaction modules that can be linked in various configurations, providing access to diverse compound libraries without requiring intermediate purification [30]. The approach has been successfully applied to the synthesis of pharmaceutical compounds, demonstrating the versatility and efficiency of flow-based methodologies [30].
The photochemical behavior of benzophenone O-methyloxime exhibits distinctive radical generation pathways that differ substantially from conventional benzophenone derivatives. Photolysis of oxime derivatives proceeds primarily through nitrogen-oxygen bond homolysis, generating iminyl radicals as the primary reactive intermediates [1]. The photochemical efficiency of nitrogen-oxygen bond scission depends critically on the electronic configuration of the imine moiety, with optimal radical yields observed when aromatic substituents are present [1].
Under ultraviolet irradiation, benzophenone O-methyloxime undergoes selective nitrogen-oxygen bond cleavage to produce diphenylmethyleneiminyl radicals accompanied by methoxy radicals [1]. The photolysis mechanism operates through an excited state pathway involving the nitrogen-oxygen chromophore, where the triplet excited state facilitates homolytic bond dissociation [1]. Time-resolved spectroscopic studies have demonstrated that the nitrogen-oxygen bond dissociation enthalpy in benzophenone O-methyloxime ranges between 78-83 kilocalories per mole, consistent with values determined for related diaryl oxime systems [2] [3].
Photosensitized reactions employing chloranil as an electron acceptor reveal that benzophenone O-methyloxime participates in electron transfer mechanisms when the oxidation potential remains below 2.0 volts [4] [5]. Above this threshold, hydrogen atom transfer mechanisms predominate, with reaction rates becoming independent of substituent effects [5]. The quantum efficiency of radical generation exhibits wavelength dependence, with maximum photochemical activity occurring at wavelengths red-shifted by approximately 50-75 nanometers from the absorption maximum [6].
Table 1: Photochemical Parameters for Benzophenone O-Methyloxime Radical Generation
| Parameter | Value | Experimental Conditions | Reference |
|---|---|---|---|
| Nitrogen-Oxygen Bond Dissociation Energy | 78-83 kcal/mol | Computational/Calorimetric | [2] [3] |
| Optimal Photolysis Wavelength | 350-367 nm | UV Irradiation | [1] [7] |
| Quantum Yield Range | 0.15-0.98 | Solution Phase | [6] [8] |
| Electron Transfer Threshold | 2.0 V | Electrochemical | [4] [5] |
The photochemical pathway demonstrates remarkable selectivity for iminyl radical formation, with minimal competing fragmentation reactions [1]. Mechanistic studies utilizing electron paramagnetic resonance spectroscopy confirm the angular geometry characteristic of iminyl radicals, exhibiting increased carbon-nitrogen-oxygen bond angles compared to the parent oxime [3]. The photogenerated radicals display enhanced reactivity toward hydrogen atom abstraction from aliphatic substrates, with preferential attack at benzyl and allyl positions [9].
Benzophenone O-methyloxime undergoes acid-catalyzed rearrangements through multiple mechanistic pathways, depending on reaction conditions and catalyst strength. The classical Beckmann rearrangement represents the predominant transformation under strongly acidic conditions, involving protonation of the oxime oxygen followed by migration of an aryl group to nitrogen [10] [11]. However, benzophenone oxime demonstrates unique resistance to conventional Beckmann rearrangement conditions, requiring elevated temperatures and specialized catalysts [12].
Under trifluoromethanesulfonic acid catalysis in polar solvents, benzophenone O-methyloxime exhibits competitive rearrangement pathways [13] [14]. The primary mechanism involves formation of a nitrilium ion intermediate through concerted migration of the phenyl group anti-periplanar to the departing methoxy group [11]. Computational studies reveal activation energies of 8.0-8.8 kilocalories per mole for both Beckmann rearrangement and alternative cyclization pathways, indicating minimal energetic preference between competing mechanisms [14].
Alternative acid-catalyzed pathways include intramolecular cyclization reactions when phenyl substituents are present [13]. These transformations proceed through nucleophilic attack of the oxime nitrogen on aromatic rings, generating quinoline derivatives as major products [14]. The reaction selectivity depends critically on substitution patterns, with para-substituted derivatives favoring cyclization over traditional rearrangement [14].
Table 2: Acid-Catalyzed Rearrangement Kinetics Data
| Catalyst System | Temperature (°C) | Product Distribution | Activation Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| Trifluoromethanesulfonic Acid | 25-80 | 91% Rearrangement | 8.0 | [14] |
| Polyphosphoric Acid | 150-200 | 72% Rearrangement | Not Reported | [14] |
| Rhenium Catalyst System | 25 | 50% Cyclization | 8.8 | [14] |
| Sulfuric Acid | 100-150 | Mixed Products | Not Reported | [11] |
The mechanistic pathway selection demonstrates pronounced solvent effects, with polar aprotic solvents favoring Beckmann rearrangement while protic solvents promote competing cyclization reactions [14]. Isotope labeling studies confirm the concerted nature of the rearrangement, with no detectable intermediates at ambient temperatures [11]. The stereochemical course of the reaction proceeds with complete retention of configuration at the migrating carbon center [11].
Recent investigations employing borane Lewis acid catalysis reveal alternative reductive rearrangement pathways that proceed through hydroxylamine intermediates [15]. These transformations occur at ambient temperature with hydrosilanes as reducing agents, providing access to secondary amine products through ring expansion mechanisms [15]. The reductive pathway demonstrates enhanced functional group tolerance compared to traditional acid-catalyzed methods.
The influence of aromatic substituents on benzophenone O-methyloxime reactivity exhibits complex electronic effects that vary significantly with reaction mechanism. Electron-donating substituents generally accelerate photochemical radical generation through stabilization of the developing iminyl radical character [16] [17]. Conversely, electron-withdrawing groups diminish photochemical reactivity while enhancing acid-catalyzed rearrangement rates [4] [5].
Hammett correlation studies reveal distinct substituent effect patterns for different reaction pathways [17]. Photochemical processes demonstrate positive rho values (ρ = +0.8 to +1.2), indicating enhanced reactivity with electron-donating substituents [17]. The correlation supports a mechanism involving electron transfer followed by proton transfer for substrates with oxidation potentials below 2.0 volts [5]. Above this threshold, hydrogen atom transfer mechanisms predominate with minimal substituent dependence [5].
Acid-catalyzed rearrangements exhibit negative rho values (ρ = -0.6 to -0.9), consistent with the development of positive charge on the aromatic ring during migration [18]. The electronic effects prove most pronounced for para-substituted derivatives, with meta-substitution showing reduced sensitivity to electronic perturbation [17]. Ortho-substitution introduces significant steric effects that override electronic influences, leading to irregular reactivity patterns [17].
Table 3: Electronic Substituent Effects on Reaction Rates
| Substituent | Photochemical Rate Constant (s⁻¹) | Acid Rearrangement Rate | Hammett σ Value | Reference |
|---|---|---|---|---|
| Para-Methoxy | 2.4 × 10⁴ | 0.3 × 10⁻³ | -0.27 | [17] [18] |
| Para-Methyl | 1.8 × 10⁴ | 0.5 × 10⁻³ | -0.17 | [17] [18] |
| Hydrogen | 1.0 × 10⁴ | 1.0 × 10⁻³ | 0.00 | [17] [18] |
| Para-Chloro | 0.6 × 10⁴ | 1.8 × 10⁻³ | +0.23 | [17] [18] |
| Para-Nitro | 0.2 × 10⁴ | 3.2 × 10⁻³ | +0.78 | [17] [18] |
The substituent effects demonstrate wavelength dependence in photochemical reactions, with the electronic influence varying across the absorption spectrum [16]. Computational studies reveal that substituent effects represent transition state phenomena rather than ground state electronic perturbations [17]. The charge density calculations indicate preferential localization of electronic effects at the reaction center during bond-breaking processes [17].
Kinetic isotope effects provide additional mechanistic insights, with deuterium substitution at the oxime position yielding primary isotope effects of 1.6-1.8 for photochemical processes [5]. Secondary isotope effects at aromatic positions remain minimal, confirming that aryl group migration does not occur during the primary photochemical step [5]. These observations support distinct mechanistic pathways for photochemical and acid-catalyzed transformations of benzophenone O-methyloxime derivatives.